molecular formula C6H7BrN2O2 B1341054 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 51292-42-3

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1341054
CAS RN: 51292-42-3
M. Wt: 219.04 g/mol
InChI Key: QJDBHMKKZWMMJU-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 219.04 .

Scientific Research Applications

Chemical Structure Characterization and Crystallography

The synthesis and structural analysis of compounds closely related to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid provide insights into their regiospecific synthesis, and crystallographic analysis reveals extensive hydrogen bonding and unique solvate formations. For instance, the study on the synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid demonstrates the complexity of correctly identifying regioisomers without single-crystal X-ray analysis due to their extensive use of hydrogen bonding and unusual mixed solvate crystal structures, featuring Br...Br interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Synthetic Methodologies and Characterization

Synthesis techniques involving this compound derivatives have been explored, demonstrating the application of diimide reduction methods for producing 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids from pyrazole-1H-4-yl-acrylic acids. This method is highlighted for its economical and simple operational procedure, despite potentially lower yields compared to other methods (Deepa, Babu, Parameshwar, & Reddy, 2012).

Photophysical Properties

The photophysical properties of pyrazole derivatives, including those structurally related to this compound, have been investigated. Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives revealed the occurrence of three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, offering a rare glimpse into the diverse photophysical behaviors of these compounds (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Biological Activities

Research has also focused on the antimicrobial activities of pyrazole derivatives, including 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles, demonstrating their potential as candidates for antimicrobial agents. The characterization and biological study of these compounds underscore their excellent antimicrobial properties, opening avenues for further exploration in medical and pharmaceutical applications (Sherkar & Bhandarkar, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDBHMKKZWMMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586330
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51292-42-3
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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